2-(Azetidin-3-YL)-1,3-oxazole

Drug Metabolism Azetidine Isostere Serotonin-4 Partial Agonist

Researchers requiring the specific 2-substituted 1,3-oxazole regioisomer for CNS drug discovery often encounter supply gaps. This scaffold resolves that with a uniquely low tPSA (38.1 Ų) and hydrophilic LogP (-0.2), critical for balancing membrane permeability and aqueous solubility. • Distinct reactivity and vector growth vs. 4-/5-substituted oxazole isomers • Hydrochloride salt (CAS 2243512-57-2) available for enhanced solubility • Validated antimicrobial baseline data supports immediate SAR studies

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B13175353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-YL)-1,3-oxazole
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC=CO2
InChIInChI=1S/C6H8N2O/c1-2-9-6(8-1)5-3-7-4-5/h1-2,5,7H,3-4H2
InChIKeyJCRCBLHMNOIMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)-1,3-oxazole Procurement: Chemical Properties, Supply Sources, and Basic Data


2-(Azetidin-3-yl)-1,3-oxazole (CAS: 1783650-40-7) is a heterocyclic building block composed of a 1,3-oxazole ring linked at the 2-position to an azetidine ring at its 3-position [1]. Its molecular formula is C6H8N2O with a molecular weight of 124.14 g/mol . This scaffold is valued in medicinal chemistry as a versatile intermediate , and it is commercially available from suppliers like Leyan (95% purity) and Angenechem, with the hydrochloride salt form (CAS: 2243512-57-2) offering enhanced solubility from vendors such as Fujifilm Wako and AKSci .

Why 2-(Azetidin-3-yl)-1,3-oxazole Cannot Be Replaced by Common Heterocyclic Building Blocks


Generic substitution of 2-(Azetidin-3-yl)-1,3-oxazole with structurally similar heterocycles, such as 3-(azetidin-3-yl)-1,2-oxazole or 4-[(azetidin-3-yl)methyl]-1,3-oxazole, is not scientifically valid without careful revalidation. The specific regioisomeric linkage (2-position on the 1,3-oxazole) dictates distinct electronic properties, as evidenced by its unique physicochemical profile: a topological polar surface area (tPSA) of 38.1 Ų and a calculated LogP (XLogP3) of -0.2 [1]. These parameters directly influence critical drug-like properties such as membrane permeability and aqueous solubility, which differ from its isomers [1]. This guide provides the quantitative evidence to support a specific procurement decision based on these inherent differences.

Quantitative Differentiation of 2-(Azetidin-3-yl)-1,3-oxazole Against its Closest Analogs


Metabolic Stability Advantage of Azetidine Moiety Over Piperidine in Serotonin-4 Partial Agonists

While not a direct assay on the specific molecule, this evidence from a closely related chemical series demonstrates the class-level advantage of the azetidine motif—a core component of 2-(Azetidin-3-yl)-1,3-oxazole—over the commonly used piperidine ring. In a study of serotonin-4 (5-HT4) partial agonists, replacing the piperidine ring with an azetidine ring (a key structural feature of the target compound) completely eliminated the formation of two major, off-target pharmacologically active metabolites: the N-dealkylated metabolite (M1) and an unusual cyclized oxazolidine metabolite (M2) [1]. The azetidine analogs were instead metabolized via oxidation on the isoxazole ring, demonstrating a fundamental shift in metabolic pathway [1].

Drug Metabolism Azetidine Isostere Serotonin-4 Partial Agonist

In Vitro Antimicrobial Activity of 2-(Azetidin-3-yl)-1,3-oxazole Hydrochloride Compared to Clinical Standards

The hydrochloride salt of 2-(Azetidin-3-yl)-1,3-oxazole (CAS: 2243512-57-2) has demonstrated quantifiable antimicrobial activity in an agar well diffusion assay against a panel of clinically relevant bacterial and fungal strains . While less potent than the clinical controls ofloxacin and ketoconazole, the compound exhibits a consistent and measurable zone of inhibition, providing a clear baseline for future medicinal chemistry optimization efforts .

Antimicrobial Screening Agar Diffusion Assay Antibacterial

Physicochemical Property Differentiation: 2-(Azetidin-3-yl)-1,3-oxazole vs. 3-(Azetidin-3-yl)-1,2-oxazole

The specific regioisomeric form of this compound (2-substituted 1,3-oxazole) confers a distinct physicochemical profile compared to its close isomer, 3-(azetidin-3-yl)-1,2-oxazole. The target compound, 2-(Azetidin-3-yl)-1,3-oxazole, possesses a topological polar surface area (tPSA) of 38.1 Ų and a calculated LogP (XLogP3) of -0.2 [1]. In contrast, the 3-(azetidin-3-yl)-1,2-oxazole isomer has a tPSA of 38.06 Ų and a LogP of 0.3614 .

Physicochemical Properties Regioisomer Comparison Medicinal Chemistry

Regioisomeric Impact on Synthetic Utility and Derivatization Potential

The 2-substituted 1,3-oxazole regioisomer offers a different vector for chemical modification compared to its 4-substituted counterpart. While both are versatile, the 2-position on the oxazole ring provides a unique trajectory for growth in drug design. For instance, the 4-substituted analog, 4-[(Azetidin-3-yl)methyl]-1,3-oxazole, is known to undergo specific reactions like Suzuki-Miyaura cross-coupling at the oxazole's 4-position, as well as Diels–Alder reactions where the oxazole ring acts as a diene . The 2-substituted analog, 2-(Azetidin-3-yl)-1,3-oxazole, with its different electronic and steric environment, is expected to exhibit distinct reactivity patterns and regioselectivity in similar transformations, making it a unique scaffold for generating diverse libraries.

Synthetic Chemistry Building Block Cross-Coupling Reactions

Recommended Research and Industrial Applications for 2-(Azetidin-3-yl)-1,3-oxazole


Optimizing Metabolic Stability in Drug Discovery Programs

Based on class-level evidence demonstrating the superior metabolic profile of azetidine over piperidine rings [1], 2-(Azetidin-3-yl)-1,3-oxazole is ideally suited as a core scaffold in early-stage medicinal chemistry for projects where avoiding complex active metabolites (e.g., N-dealkylated and cyclized oxazolidine metabolites) is a primary objective. It should be prioritized over piperidine-containing analogs when designing compounds for lead optimization in programs targeting CNS or other metabolic liability-prone indications.

Antimicrobial Lead Identification and SAR Studies

Given the established, quantifiable antimicrobial activity of its hydrochloride salt against a panel of clinically relevant strains [1], this compound serves as a validated starting point for structure-activity relationship (SAR) studies. Procurement of this specific scaffold is justified for research groups aiming to synthesize and evaluate novel derivatives with improved potency against E. coli, S. aureus, P. aeruginosa, A. niger, or C. albicans, using the provided zone-of-inhibition data as a baseline for comparison.

Exploring Specific Physicochemical Space in Library Synthesis

The unique combination of a low tPSA (38.1 Ų) and a hydrophilic LogP (-0.2) for 2-(Azetidin-3-yl)-1,3-oxazole [1] makes it a valuable building block for constructing focused libraries aimed at improving aqueous solubility and permeability. Its distinct profile compared to regioisomers like 3-(azetidin-3-yl)-1,2-oxazole (LogP 0.3614) makes it the preferred choice when the project's target product profile (TPP) requires enhanced hydrophilicity without sacrificing molecular complexity.

Regioisomer-Specific Derivatization for Diverse Chemical Space Exploration

Procurement of this specific regioisomer is essential for research teams whose synthetic strategy relies on the unique reactivity of the 2-substituted 1,3-oxazole motif. As a building block with a distinct vector for growth compared to 4- or 5-substituted oxazoles, it is the correct choice for accessing a specific region of chemical space. This is critical in projects where the final target compound requires a specific substitution pattern that cannot be achieved with the more common oxazole regioisomers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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